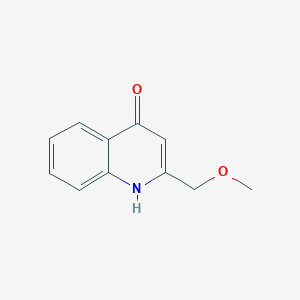

2-(Methoxymethyl)-1,4-dihydroquinolin-4-one

Description

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-(methoxymethyl)-1H-quinolin-4-one |

InChI |

InChI=1S/C11H11NO2/c1-14-7-8-6-11(13)9-4-2-3-5-10(9)12-8/h2-6H,7H2,1H3,(H,12,13) |

InChI Key |

MCCCHVAUQPYLRJ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=O)C2=CC=CC=C2N1 |

Origin of Product |

United States |

Preparation Methods

Classical Thermal Cyclization Methods

Gould–Jacobs Reaction:

This method involves condensation of aniline derivatives with diethyl ethoxymethylidenedimalonate, followed by thermal cyclization at high temperatures (>250 °C) to form the quinolin-4-one core. The process includes intermediate ester hydrolysis and decarboxylation steps. Although widely used for quinolin-4-one scaffolds, the method requires harsh conditions and often yields mixtures due to regioselectivity issues.Biere-Seelen Synthesis:

This approach starts from methyl anthranilate and dimethyl acetylenedicarboxylate undergoing Michael addition, followed by cyclization under strong base conditions. Hydrolysis and thermal decarboxylation yield quinolin-4-one derivatives. This method offers milder conditions and better regioselectivity compared to Gould–Jacobs.

Cyclization of 2-Aminochalcones

An efficient modern approach involves the intramolecular cyclization of 2-aminochalcones catalyzed by acid, such as p-toluenesulfonic acid (PTSA), under aerobic conditions. This method yields dihydroquinolin-4-ones in high yields and avoids transition metal catalysts, simplifying the synthesis.

Transition Metal-Catalyzed Carbonylative Cyclization

Recent advances include palladium-catalyzed carbonylation of 2-iodoanilines with alkynes in the presence of molybdenum hexacarbonyl as a CO source. This method forms 2-substituted quinolin-4-ones under milder and safer conditions, with good yields and functional group tolerance.

Specific Preparation Method for this compound

The synthesis of this compound typically involves the following key steps:

Starting Materials

- Quinoline or quinolin-4-one derivatives as the core scaffold

- Methoxymethylating agents (e.g., methoxymethyl halides)

- Bases such as sodium hydride or sodium methanolate

- Solvents like dry dimethylformamide (DMF) or methanol/phenyl ether mixtures

Synthetic Route Outline

Cyclization to Form 1,4-Dihydroquinolin-4-one Core:

The cyclization of 2-((Z)-3-oxo-3-aryl-propenylamino)benzoic acid methyl esters under reflux in methanol/phenyl ether with sodium methanolate yields 3-aroyl-1,4-dihydroquinolin-4-ones as key intermediates.N-Alkylation (Methoxymethylation):

The introduction of the methoxymethyl group at position 2 is achieved by nucleophilic substitution using halogenoalkyl derivatives (e.g., methoxymethyl bromide) in dry DMF with sodium hydride as a base. This step involves nucleophilic attack on the nitrogen or carbon adjacent to the nitrogen, followed by cyclization to form the dihydroquinoline structure.Purification:

Isolation of the target compound is commonly done by recrystallization or chromatographic techniques to ensure purity and yield.

Reaction Conditions Summary Table

Mechanistic Insights

- The key cyclization step proceeds via intramolecular nucleophilic attack of the amino group on an activated carbonyl, forming the dihydroquinolinone ring system.

- The methoxymethyl group is introduced via nucleophilic substitution, where the nucleophile (deprotonated nitrogen or carbon) attacks the electrophilic methoxymethyl halide, followed by ring closure to stabilize the structure.

Comparative Analysis of Preparation Methods

Research Findings and Data

- The cyclization and N-alkylation steps have been optimized to maximize yield and purity, with reported yields ranging from 37% to 85% depending on conditions and substrates.

- Structural confirmation is typically done by spectroscopic methods (NMR, IR, MS) and sometimes X-ray crystallography, ensuring the correct substitution pattern and ring closure.

- Related dihydroquinolin-4-one derivatives have shown promising biological activities, suggesting that the methoxymethyl substitution may enhance binding affinity and pharmacological properties.

The preparation of this compound involves a two-stage process: first, the formation of the 1,4-dihydroquinolin-4-one core via cyclization of appropriate precursors under basic reflux conditions, and second, the introduction of the methoxymethyl group through N-alkylation using methoxymethyl halides in polar aprotic solvents with strong bases. This approach is supported by classical and modern synthetic methodologies for quinolin-4-one derivatives, offering a reliable and efficient route to this compound.

This detailed synthesis analysis integrates classical thermal cyclization methods, modern catalytic approaches, and specific alkylation strategies, providing a comprehensive guide for researchers aiming to prepare this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline structure.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

There is no information about the applications of the specific compound "2-(Methoxymethyl)-1,4-dihydroquinolin-4-one" within the provided search results. However, the broader class of compounds, quinolinones, and their derivatives, including 1,4-dihydroquinolin-4-ones, have a wide range of applications, particularly in medicinal chemistry .

Here's what the search results indicate about quinolinones and related compounds:

General Applications of Quinolinones

- Biological Activities: Quinolin-4-ones and their derivatives exhibit a wide range of biological activities, making them attractive therapeutic agents .

- Marketed Drugs: Seventeen compounds containing a quinolin-4-one motif have been marketed to date .

- Antimicrobial Agents: Many drugs from the fluoroquinolinone group are antibiotics . Examples include norfloxacin, ciprofloxacin, ofloxacin, levofloxacin, and moxifloxacin .

- Other Therapeutic Areas: Beyond antimicrobials, quinolin-4-ones are used in antiviral drugs (elvitegravir), treatments for asthma (nedocromil), and cystic fibrosis (ivacaftor) .

- Anti-malarial Activity: Some quinolinones display anti-malarial activity, although this is less studied compared to their antibacterial properties .

Specific Examples & Applications

- Ivacaftor: A quinolin-4-one derivative used to treat cystic fibrosis. It addresses the underlying cause of the disease by improving the transport of chloride ions through ion channels .

- Elvitegravir: A quinoline-4-one drug developed for treating HIV infection by inhibiting HIV integrase .

- Nedocromil: A quinolinone-based medication used to prevent breathing problems caused by asthma. It acts as a mast cell stabilizer and prevents the release of histamine and tryptase .

Synthesis and Chemical Reactions

- Metal-Free Synthesis: An efficient metal-free approach for synthesizing alkaloids and their analogues using quinolin-4-ones as precursors has been reported . This method simplifies the synthesis of compounds like Dubamine and Graveoline, requiring only a two-step sequence from dihydroquinolin-4-ones .

- N-methylation: Dihydroquinolin-4-ones can be N-methylated using CH3I and a base like Na2CO3, with DMF as a solvent at elevated temperatures .

- Oxidation: Dihydroquinolin-4-ones can be oxidized to quinolin-4-ones using reagents like p-chloranil .

Other Quinolone Derivatives

- Thiazinan-4-one hybrids: Novel thiazinanones have been synthesized by combining the quinolone scaffold and the 1,3-thiazinan-4-one group, showing anti-cancer, anti-malarial, anti-inflammatory, anti-viral, anti-bacterial, and anti-fungal activities . Some of these compounds exhibit excellent antibacterial activity against C. tetani, antitubercular and antimalarial activity .

- 1,3,4-Thiadiazole Derivatives: Derivatives of 1,3,4-thiadiazole have shown diverse biological activities, including anticonvulsant, antimicrobial, antioxidant, and neuroprotective effects .

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The quinoline ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of DNA synthesis, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinolinone Derivatives

Key Findings from Analogous Compounds

Synthetic Utility: 2-Methyl-1,4-dihydroquinolin-4-one derivatives serve as precursors for synthesizing pyrazole-bound heterocycles, demonstrating the reactivity of the C3 position for alkylation or condensation . The methoxymethyl group in the target compound may similarly enable modular derivatization. Ethyl 2-cyano-3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoate (a 2-methyl analog) was synthesized via alkylation with methyl iodide, suggesting that the methoxymethyl group could participate in analogous nucleophilic substitutions .

Biological Activity: Methoxymethyl-substituted indole derivatives (e.g., 4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy propan-2-ol) exhibit α₁-, α₂-, and β₁-adrenoceptor binding affinity, hypotensive, and antiarrhythmic activities . This implies that the methoxymethyl group in quinolinones may confer similar cardiovascular effects. Sulfurous acid esters and methoxymethyl-pyrrolidinecarbaldehyde (identified in plant extracts) demonstrate antimicrobial properties, though direct evidence for quinolinones is lacking .

Metabolic Stability: 2-(Methoxymethyl)benzene-1,4-diamine sulfate undergoes O-demethylation and conjugation in metabolic studies, suggesting that the methoxymethyl group in quinolinones may also be susceptible to enzymatic modification .

Biological Activity

2-(Methoxymethyl)-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

- Molecular Formula : C₉H₉NO₂

- Molecular Weight : 163.17 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells.

- Antimicrobial Properties : It has demonstrated efficacy against certain bacterial strains.

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in disease pathways.

Anticancer Activity

A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Antiproliferative Effects

In vitro studies revealed that this compound significantly reduced the viability of HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines. The IC50 values were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 12.5 |

| A549 | 15.3 |

| MCF-7 | 10.8 |

These results suggest that the compound is particularly effective against MCF-7 cells, indicating a potential for development as an anticancer agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Topoisomerase Inhibition : Similar compounds have been noted for their ability to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells .

- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, which is critical for halting tumor growth .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against several bacterial strains. The compound exhibited significant activity against:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentrations (MIC) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains.

Q & A

Q. What are the key biological activities of 2-(Methoxymethyl)-1,4-dihydroquinolin-4-one, and how can researchers design experiments to evaluate them?

Methodological Answer: The compound belongs to the 1,4-dihydroquinoline class, which exhibits calcium channel modulation, antibacterial, and antioxidant activities . To evaluate its biological potential:

- In vitro assays : Use calcium flux assays (e.g., FLIPR Calcium Assay) to test calcium modulation.

- Antimicrobial testing : Perform MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains.

- Antioxidant activity : Employ DPPH radical scavenging or FRAP assays.

- Structural insights : Refer to X-ray crystallography protocols for analogous compounds to correlate structure-activity relationships .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Consult Safety Data Sheets (SDS) for analogs like 6-hydroxy-1H-quinolin-4-one, which highlight the need for PPE (gloves, lab coats, eye protection) and proper ventilation .

- Store in a cool, dry environment, segregated from incompatible reagents.

- First-aid protocols: Immediate rinsing for skin/eye contact and medical consultation if ingested/inhaled .

Q. How can researchers synthesize this compound, and what are common characterization techniques?

Methodological Answer:

- Synthesis : Adapt methods for quinoline derivatives, such as cyclocondensation of β-ketoesters with amines or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for functionalization .

- Characterization : Use / NMR for structural confirmation, HRMS for molecular weight validation, and FT-IR to identify functional groups (e.g., methoxymethyl) .

Advanced Research Questions

Q. How can electrochemical properties of this compound be studied to understand its redox behavior?

Methodological Answer:

- Cyclic Voltammetry (CV) : Measure reduction potentials in aqueous or non-aqueous electrolytes (e.g., acetonitrile with TBAP as supporting electrolyte). Compare with data for 2-(Methoxymethyl)-1,4-naphthoquinone, which has a reported reduction potential of ~−0.5 V vs. SCE .

- Controlled Potential Electrolysis : Isolate redox products for further analysis (e.g., ESR spectroscopy for radical intermediates) .

Q. What strategies can resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

Methodological Answer:

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers of the methoxymethyl group).

- 2D NMR (COSY, NOESY) : Assign overlapping proton signals and confirm spatial arrangements.

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. How can the crystal structure of this compound be determined, and what insights does it provide?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethanol/water mix). Use Mo-Kα radiation and refine structures with SHELX software.

- Insights : Compare with analogs like DL-methyl 4-(4-methoxyphenyl)-hexahydroquinoline-3-carboxylate to analyze hydrogen bonding, π-stacking, and conformation .

Q. What methodologies assess the stability and degradation pathways of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and elevated temperatures (40–80°C).

- Analytical Tools : Use HPLC-PDA or LC-MS to identify degradation products (e.g., hydroxyquinolinones via hydrolysis) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.